molecular formula C22H20N2O3 B2855434 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide CAS No. 941957-00-2

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide

Cat. No. B2855434
CAS RN: 941957-00-2
M. Wt: 360.413
InChI Key: BVNFBPKLLXMHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide, also known as MMPI-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MMPI-1 is a member of the naphthamide family of compounds, which have been shown to have potent anti-tumor activity in preclinical studies.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include compounds like N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide, have been studied for their potential antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The specific structural features of these molecules allow them to bind with high affinity to viral proteins, potentially interfering with the virus’s ability to replicate .

Anti-inflammatory Properties

The indole nucleus present in this compound is associated with significant anti-inflammatory effects. This is due to the compound’s ability to modulate the body’s inflammatory response, which can be beneficial in treating conditions like arthritis and other chronic inflammatory diseases .

Anticancer Potential

Compounds with an indole base structure, such as N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-naphthamide, are being researched for their anticancer activities. They may work by inducing apoptosis in cancer cells or inhibiting cell proliferation. The exact mechanisms are still under investigation, but the potential for these compounds in cancer therapy is promising .

Antioxidant Effects

The indole derivatives are known to exhibit antioxidant properties, which help in neutralizing harmful free radicals in the body. This can prevent oxidative stress, a factor in many chronic diseases, including neurodegenerative disorders .

Antimicrobial Activity

Research has indicated that indole derivatives can act as effective antimicrobial agents against a range of bacteria and fungi. This makes them potential candidates for the development of new antibiotics, especially in an era of increasing antibiotic resistance .

Antidiabetic Activity

Indole-based compounds have been shown to possess antidiabetic properties, potentially offering a new avenue for diabetes management. They may influence insulin secretion or sensitivity, although more research is needed to fully understand their role in diabetes treatment .

Antimalarial Properties

The structural complexity of indole derivatives gives them the potential to act against malaria parasites. Studies are exploring how these compounds can disrupt the life cycle of the parasite, providing a basis for new antimalarial drugs .

Anticholinesterase Activity

Indole derivatives are also being investigated for their anticholinesterase activity, which could make them useful in treating neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, they help increase the levels of neurotransmitters in the brain, which can improve cognitive function .

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-27-20-14-18(10-11-19(20)24-12-4-7-21(24)25)23-22(26)17-9-8-15-5-2-3-6-16(15)13-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNFBPKLLXMHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide

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